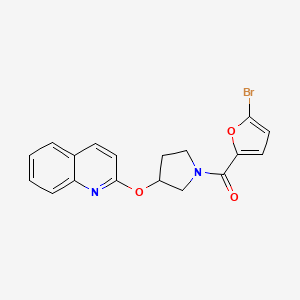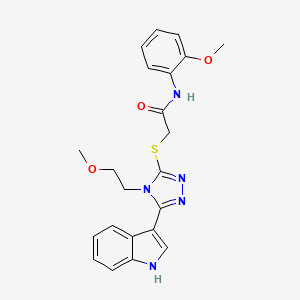
(5-ブロモフラン-2-イル)(3-(キノリン-2-イルオキシ)ピロリジン-1-イル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is a complex organic compound that features a furan ring substituted with a bromine atom, a quinoline moiety, and a pyrrolidine ring
科学的研究の応用
Chemistry
In organic synthesis, (5-Bromofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
This compound is studied for its potential biological activities. The presence of the quinoline moiety suggests possible applications in the development of antimalarial or antibacterial agents, as quinoline derivatives are known for such activities.
Medicine
Research into this compound includes its potential use as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds. Bromination at the 5-position is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Quinoline Derivative Synthesis: The quinoline moiety is often synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced through the reaction of an appropriate amine with a ketone or aldehyde, followed by cyclization.
Coupling Reactions: The final step involves coupling the brominated furan with the quinoline and pyrrolidine derivatives. This can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The quinoline moiety can be reduced to tetrahydroquinoline under hydrogenation conditions.
Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) are typical.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents are used.
Major Products
Oxidation: Furanones or carboxylic acids.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted furans depending on the nucleophile used.
作用機序
The mechanism of action of (5-Bromofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone is not fully elucidated. it is believed to interact with specific molecular targets such as enzymes or receptors. The quinoline moiety may inhibit enzymes involved in DNA replication or repair, while the furan and pyrrolidine rings could enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
(5-Bromofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanol: Similar structure but with a hydroxyl group instead of a carbonyl group.
(5-Bromofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)ethanone: Similar structure but with an ethyl group instead of a methylene group.
(5-Bromofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)propane: Similar structure but with a propyl group instead of a methylene group.
Uniqueness
The unique combination of the furan, quinoline, and pyrrolidine rings in (5-Bromofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone provides distinct chemical properties and potential biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research.
This detailed overview highlights the significance of (5-Bromofuran-2-yl)(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone in scientific research and its potential applications across multiple disciplines
特性
IUPAC Name |
(5-bromofuran-2-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c19-16-7-6-15(24-16)18(22)21-10-9-13(11-21)23-17-8-5-12-3-1-2-4-14(12)20-17/h1-8,13H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKKDTNDHKFRML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-[5-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2460585.png)
![2-[3,4-Dihydro-1(2H)-quinolinyl]aniline](/img/structure/B2460591.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2460592.png)







![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2460603.png)
![5-((2,4-Dichlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2460604.png)
![N-[(5-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]-4-fluorobenzamide](/img/structure/B2460605.png)

